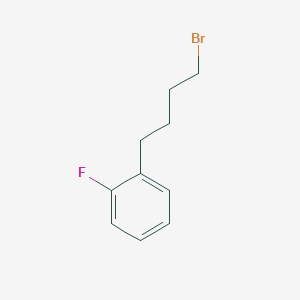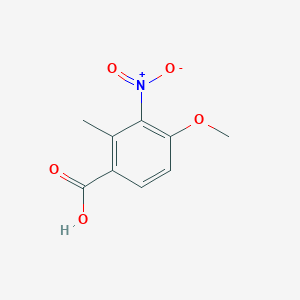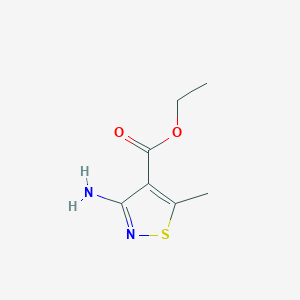
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 1-bromo-3-nitrobenzene with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a reducing agent such as tin (II) chloride. The reaction proceeds under mild conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.
1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene: Contains an additional bromine atom on the benzene ring.
3-(1,1,2,2-tetrafluoroethoxy)aniline: Lacks the bromine atom present in 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline.
Uniqueness
This compound is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4NO/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6/h1-4H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGORRRJBLKPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)
amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)






![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)



![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)
